Home > Products > Screening Compounds P100275 > (7R,11R)-3,7,11,15-tetramethylhexadecanoic acid
(7R,11R)-3,7,11,15-tetramethylhexadecanoic acid - 199484-69-0

(7R,11R)-3,7,11,15-tetramethylhexadecanoic acid

Catalog Number: EVT-8368318
CAS Number: 199484-69-0
Molecular Formula: C20H40O2
Molecular Weight: 312.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
3,7R,11R,15-tetramethyl-hexadecanoic acid is a diterpenoid.
Overview

(7R,11R)-3,7,11,15-tetramethylhexadecanoic acid, commonly known as phytanic acid, is a branched-chain fatty acid with the molecular formula C20H40O2C_{20}H_{40}O_{2} and a molecular weight of 312.5 g/mol. It is classified as a saturated fatty acid and is notable for its unique structure, which includes multiple methyl branches. Phytanic acid is primarily sourced from dietary intake, particularly from dairy products, ruminant fats, and certain fish. The compound plays a significant role in human metabolism and has been implicated in various physiological processes and diseases.

Source and Classification

Phytanic acid is naturally occurring and can be obtained from the diet. It is found in significant amounts in:

  • Dairy Products: Milk and cheese are primary sources.
  • Ruminant Meat: Beef and lamb contain high levels of phytanic acid due to the fermentation of plant materials in the digestive systems of these animals.
  • Marine Lipids: Certain fish also contribute to dietary intake.

The compound is classified under branched-chain fatty acids due to its specific structural characteristics, which differ from linear fatty acids.

Synthesis Analysis

Methods

Phytanic acid can be synthesized through several methods:

  1. Natural Synthesis: In ruminant animals, phytol (a derivative of chlorophyll) is converted into phytanic acid through gut fermentation processes.
  2. Chemical Synthesis: Laboratory synthesis involves stereoselective techniques that yield high purity phytanic acid. For instance, one method utilizes a multi-step process involving the selective reduction of precursors followed by methylation to introduce the branched structure .

Technical Details

The synthesis often requires specific catalysts and conditions to ensure the correct stereochemistry. For example, the stereoselective synthesis may involve using chiral auxiliaries or specific reagents that favor the formation of the desired (7R,11R) configuration.

Molecular Structure Analysis

Structure

Phytanic acid features a complex branched structure characterized by:

  • Molecular Formula: C20H40O2C_{20}H_{40}O_{2}
  • InChI: InChI=1S/C20H40O2/c1-16(2)9-6-10-17(3)11-7-12-18(4)13-8-14-19(5)15-20(21)22/h16-19H,6-15H2,1-5H3,(H,21,22)/t17-,18-,19?/m1/s1
  • Isomeric SMILES: CC@@HCCCC(C)C

Data

The compound's structural data highlights its branched nature and saturation, which are crucial for its biological function and metabolic pathways.

Chemical Reactions Analysis

Reactions

Phytanic acid undergoes specific metabolic reactions rather than standard beta-oxidation due to its branched structure. Key reactions include:

  1. Alpha-Oxidation: In peroxisomes, phytanic acid is converted into pristanic acid via alpha-oxidation, where one carbon atom is removed.
  2. Subsequent Beta-Oxidation: Pristanic acid can then undergo beta-oxidation in mitochondria to produce medium-chain fatty acids that are further metabolized into carbon dioxide and water .

Technical Details

These reactions are critical for energy production and involve various enzymes specific to peroxisomal metabolism.

Mechanism of Action

Phytanic acid's mechanism of action involves its role as a signaling molecule within cellular pathways. It has been shown to activate transcription factors such as PPAR-alpha (Peroxisome Proliferator-Activated Receptor Alpha), influencing lipid metabolism and inflammation .

Process Data

The activation of these receptors leads to changes in gene expression related to lipid metabolism, thereby impacting energy homeostasis and potentially influencing conditions such as metabolic syndrome.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Phytanic acid typically appears as a white solid or waxy substance.
  • Melting Point: Approximately 50–55 °C.

Chemical Properties

  • Solubility: Soluble in organic solvents but poorly soluble in water.
  • Stability: Stable under normal conditions but sensitive to extreme pH levels.

Relevant data from studies indicate that phytanic acid's unique branching affects its physical state and solubility compared to linear fatty acids.

Applications

Phytanic acid has several scientific applications:

  1. Biochemical Research: Used as a model compound for studying branched-chain fatty acids and their metabolic pathways.
  2. Medical Research: Investigated for its potential therapeutic effects in metabolic disorders like Refsum disease, where phytanic acid accumulation occurs due to impaired metabolism .
  3. Industrial Uses: Employed in the production of various chemicals and as an additive in certain industrial processes.
Biosynthesis and Metabolic Pathways

Phytol Degradation as a Precursor Pathway

(7R,11R)-3,7,11,15-Tetramethylhexadecanoic acid (phytanic acid) is not synthesized de novo in humans but originates from the microbial transformation of chlorophyll-derived phytol in ruminant animals. The biochemical pathway for converting phytol to phytanic acid involves four sequential enzymatic reactions occurring in the endoplasmic reticulum. Phytol (3,7,11,15-tetramethylhexadec-2-en-1-ol) is first oxidized to phytenal by an alcohol dehydrogenase enzyme, though the specific mammalian isoform remains unidentified [2]. Phytenal is subsequently converted to phytenic acid via fatty aldehyde dehydrogenase (FALDH), an enzyme encoded by the ALDH3A2 gene. Mutations in this gene cause Sjögren-Larsson syndrome, which is associated with impaired phytol metabolism [2] [3]. Phytenic acid then undergoes reduction by phytenoyl-CoA reductase (or peroxisomal trans-2-enoyl-CoA reductase) to form phytanic acid, completing the pathway [2] [7]. Crucially, the stereochemistry at C7 and C11 (R-configuration) is preserved from phytol, while C3 exists as a racemic mixture (3R/S) in naturally occurring phytanic acid [5] [8]. This pathway explains the exclusive dietary origin of phytanic acid in humans, primarily from dairy products, ruminant fats, and certain fish, with Western diets providing 50–100 mg daily [6] [7].

Table 1: Enzymatic Conversion of Phytol to Phytanic Acid

SubstrateProductEnzymeCellular Localization
PhytolPhytenalAlcohol dehydrogenase (unspecified)Endoplasmic reticulum
PhytenalPhytenic acidFatty aldehyde dehydrogenase (FALDH)Endoplasmic reticulum
Phytenic acidDihydrophytyl-CoAPhytenoyl-CoA reductasePeroxisomes
Dihydrophytyl-CoAPhytanic acidThioesterasePeroxisomes

Enzymatic Mechanisms of α-Oxidation in Peroxisomes

Phytanic acid degradation occurs primarily via α-oxidation in peroxisomes, a pathway essential due to the β-methyl group at C3 that blocks direct β-oxidation. This process consists of five enzymatic steps initiating with phytanic acid activation to phytanoyl-CoA. Two acyl-CoA synthetases contribute to this activation: very long-chain acyl-CoA synthetase (VLCS) in peroxisomal membranes and long-chain acyl-CoA synthetase 1 (ACSL1) in mitochondria-associated membranes and endoplasmic reticulum [2] [3]. The committed step involves phytanoyl-CoA 2-hydroxylase (PAHX/PhyH), a Fe²⁺-dependent dioxygenase utilizing 2-oxoglutarate (2OG) as a co-substrate. This enzyme hydroxylates phytanoyl-CoA at the C2 position to produce 2-hydroxyphytanoyl-CoA [3] [6]. Molecular oxygen is consumed during this reaction, with succinate and CO₂ generated as byproducts [3].

2-Hydroxyphytanoyl-CoA is subsequently cleaved by 2-hydroxyacyl-CoA lyase (HACL1), a thiamine pyrophosphate (TPP)-dependent enzyme, yielding pristanal (2,6,10,14-tetramethylpentadecanal) and formyl-CoA. Formyl-CoA is rapidly hydrolyzed to formic acid, which is further oxidized to CO₂ [3] [7]. Pristanal is oxidized to pristanic acid by pristanal dehydrogenase, an NAD⁺-dependent aldehyde dehydrogenase. This step occurs at the peroxisomal membrane, with pristanic acid then activated to pristanoyl-CoA for subsequent β-oxidation [2] [3]. The entire pathway is compartmentalized within peroxisomes, with metabolite transport across the peroxisomal membrane facilitated by specific transporters, including ABC transporters and passive diffusion mechanisms for smaller molecules like formic acid [2].

β-Oxidation Specificity and Stereochemical Constraints

Pristanic acid derived from α-oxidation undergoes peroxisomal β-oxidation through a stereospecific pathway. The initial activation to pristanoyl-CoA is catalyzed by peroxisomal acyl-CoA synthetases. Crucially, the peroxisomal β-oxidation machinery exclusively processes 2S-isomers of methyl-branched fatty acyl-CoAs [4] [8] [10]. Naturally occurring phytanic acid exists as a diastereomeric mixture at C3: (3R,7R,11R) and (3S,7R,11R). α-Oxidation of these isomers produces pristanic acid with either (2R) or (2S) configuration:

  • (3R,7R,11R)-phytanic acid → (2S)-pristanic acid
  • (3S,7R,11R)-phytanic acid → (2R)-pristanic acid [8] [10]

The peroxisomal β-oxidation enzymes—branched-chain acyl-CoA oxidase (ACOX2), D-bifunctional protein (DBP), and sterol carrier protein X (SCPx)/thiolase—accept only (2S)-pristanoyl-CoA as substrate. Consequently, (2R)-pristanoyl-CoA must undergo epimerization to the (2S)-isomer via α-methylacyl-CoA racemase (AMACR) before β-oxidation can proceed [4] [10]. Each β-oxidation cycle shortens pristanic acid by three carbons, producing propionyl-CoA, acetyl-CoA, and ultimately 4,8-dimethylnonanoyl-CoA, which undergoes additional cycles until complete mineralization. The requirement for stereochemical inversion creates a critical metabolic checkpoint, evidenced by the accumulation of (2R)-pristanic acid and its metabolite 2,6,10-trimethylundecanoic acid in patients with α-methylacyl-CoA racemase deficiency [10].

Table 2: Stereochemistry in Phytanic Acid Metabolism

Metabolic StepSubstrate StereochemistryProduct StereochemistryStereochemical Requirement
α-Oxidation of (3R,7R,11R)-phytanic acid3R,7R,11R2S,6R,10RNone
α-Oxidation of (3S,7R,11R)-phytanic acid3S,7R,11R2R,6R,10RNone
Peroxisomal β-oxidation2S,6R,10R4,8-dimethylnonanoyl-CoAStrict 2S configuration
α-Methylacyl-CoA racemase action2R,6R,10R2S,6R,10REpimerization at C2

ω-Oxidation as an Alternative Detoxification Route

When α-oxidation capacity is saturated or impaired, phytanic acid undergoes ω-oxidation as an alternative detoxification pathway. This cytochrome P450 (CYP450)-mediated process occurs primarily in the endoplasmic reticulum of hepatocytes. CYP4 family members, particularly CYP4A11 and CYP4F2 in humans, catalyze the ω-hydroxylation of phytanic acid, producing ω-hydroxyphytanic acid [2]. Subsequent dehydrogenation by alcohol dehydrogenase yields ω-carboxyphytanic acid, which undergoes β-oxidation from the ω-end or is conjugated for urinary excretion [2] [7].

The physiological significance of ω-oxidation is limited under normal conditions, accounting for <5% of phytanic acid turnover. However, it becomes clinically relevant in Refsum disease patients and mouse models with α-oxidation deficiencies. These individuals exhibit elevated urinary excretion of ω-oxidation metabolites, including 3-methyladipic acid and 3,6-dimethyloctanedioic acid [2]. Pharmacological induction of ω-oxidation via peroxisome proliferator-activated receptor alpha (PPARα) agonists (e.g., bezafibrate) enhances this pathway. In Phyh⁻/⁻ mice (a model of Refsum disease), bezafibrate treatment stimulates CYP4-mediated ω-oxidation, significantly reducing plasma phytanic acid levels by 50-70% [2]. This therapeutic strategy exploits the inducible nature of ω-oxidation enzymes as a compensatory detoxification mechanism when the primary α-oxidation pathway is defective.

Role of α-Methylacyl-CoA Racemase in Chiral Inversion

α-Methylacyl-CoA racemase (AMACR; EC 5.1.99.4) is a pivotal enzyme enabling peroxisomal β-oxidation of branched-chain fatty acids and bile acid intermediates. This enzyme catalyzes the epimerization of (2R)-pristanoyl-CoA to (2S)-pristanoyl-CoA, the obligatory substrate for the peroxisomal β-oxidation machinery [4] [8] [10]. AMACR exhibits broad substrate specificity, acting on 2-methyl-branched acyl-CoA esters, including pristanoyl-CoA, di- and trihydroxycholestanoyl-CoA (bile acid precursors), and CoA-esters of ibuprofen and related 2-arylpropionic acid drugs [10]. The enzyme operates through a glutathione-dependent mechanism, forming a thioester intermediate that allows inversion of the chiral center at C2 [10].

The essential role of AMACR is demonstrated by the metabolic consequences of its deficiency in humans. Patients lacking functional AMACR accumulate elevated plasma levels of (2R)-pristanic acid and (2R,6R,10)-trimethylundecanoic acid (a β-oxidation intermediate of pristanic acid) [10]. Gas chromatography-mass spectrometry analyses reveal a characteristic diastereomer ratio imbalance: in healthy individuals, β-oxidation rapidly consumes (2S)-pristanoyl-CoA, maintaining a (2R):(2S) ratio near 1:1. In AMACR deficiency, the (2R)-isomer predominates (>90%) due to impaired epimerization [8] [10]. Notably, unlike defects in core β-oxidation enzymes, AMACR deficiency permits α-oxidation of phytanic acid to proceed normally but blocks downstream processing of the resulting pristanic acid. This specificity underscores the enzyme's non-redundant function in chiral inversion and explains the distinct metabolite accumulation profile compared to other peroxisomal disorders [10].

Properties

CAS Number

199484-69-0

Product Name

(7R,11R)-3,7,11,15-tetramethylhexadecanoic acid

IUPAC Name

(7R,11R)-3,7,11,15-tetramethylhexadecanoic acid

Molecular Formula

C20H40O2

Molecular Weight

312.5 g/mol

InChI

InChI=1S/C20H40O2/c1-16(2)9-6-10-17(3)11-7-12-18(4)13-8-14-19(5)15-20(21)22/h16-19H,6-15H2,1-5H3,(H,21,22)/t17-,18-,19?/m1/s1

InChI Key

RLCKHJSFHOZMDR-PWCSWUJKSA-N

SMILES

CC(C)CCCC(C)CCCC(C)CCCC(C)CC(=O)O

Canonical SMILES

CC(C)CCCC(C)CCCC(C)CCCC(C)CC(=O)O

Isomeric SMILES

C[C@@H](CCC[C@@H](C)CCCC(C)CC(=O)O)CCCC(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.